3-[[(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid is a useful research compound. Its molecular formula is C25H19BrN2O5 and its molecular weight is 507.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-[[(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid (CAS Number: 522656-16-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting its implications for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C25H19BrN2O5
- Molecular Weight : 507.3 g/mol
- Structure : The compound features a complex structure with multiple functional groups, including bromophenyl and methoxy moieties, which may contribute to its biological activity.
Anticancer Activity
Numerous studies have indicated that derivatives of benzoic acid, including compounds similar to this compound, exhibit significant anticancer properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Benzamide derivatives | MCF-7 | 5.85 |
Cyano-hydroxy-methoxybenzylidene amino-phenyl-pyrrolyl-benzoic acid | MCF-7 | 4-fold greater than vandetanib |
N-(4-((3-Methoxyphenyl) carbamoyl)phenyl) nicotinamide | A549 | 3.42 |
These findings suggest that modifications in the structure can enhance the anticancer efficacy of such compounds, making them potential candidates for further development in cancer therapy .
Anti-Cholinesterase Activity
The anti-cholinesterase activity of related compounds has been explored, with some showing comparable inhibition profiles to established drugs like donepezil. For example, certain analogs demonstrated K_i values ranging from 13.62 nM to 33.00 nM against acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .
Anti-inflammatory Properties
Compounds structurally related to this compound have also been evaluated for their anti-inflammatory properties. Some exhibited significant inhibition of histone deacetylases (HDACs), which are known to play a role in inflammatory responses:
Compound | HDAC Inhibition (nM) |
---|---|
Compound A | 95.2 |
Compound B | 260.7 |
This suggests that such compounds could be beneficial in managing inflammatory conditions .
Case Studies
- In Vitro Studies : A study focusing on a series of benzoic acid derivatives showed that modifications at the para position significantly affected both anticancer and anti-cholinesterase activities. The most potent derivative exhibited an IC50 value of 0.57 µM against MCF-7 cells, highlighting the importance of structural optimization .
- Molecular Docking Studies : Computational studies have predicted binding affinities of these compounds to target proteins involved in cancer proliferation and inflammation. The results indicated favorable interactions with key residues, suggesting a strong potential for these compounds as therapeutic agents .
属性
IUPAC Name |
3-[[(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O5/c1-32-22-7-3-4-17(23(22)33-15-16-8-10-20(26)11-9-16)12-19(14-27)24(29)28-21-6-2-5-18(13-21)25(30)31/h2-13H,15H2,1H3,(H,28,29)(H,30,31)/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPLQNLTDQUHGU-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)/C=C(/C#N)\C(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。